molecular formula C8H5BrF3NO5S B1382382 1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene CAS No. 1820739-59-0

1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene

Cat. No.: B1382382
CAS No.: 1820739-59-0
M. Wt: 364.1 g/mol
InChI Key: SNJGGEKRDSOIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene is a sophisticated multifunctional aromatic compound designed for advanced chemical synthesis and research applications. Its molecular structure incorporates several functional groups—bromo, methylsulfonyl, nitro, and trifluoromethoxy—that make it a valuable building block in medicinal and agrochemical research. The presence of the methylsulfonyl and nitro groups on the benzene ring is a characteristic feature of intermediates used in the synthesis of herbicidal compounds, particularly as precursors to benzoylcyclohexanedione herbicides . The bromo substituent offers a versatile site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create a diverse array of complex derivatives. The trifluoromethoxy group is a privileged motif in modern drug and agrochemical discovery due to its ability to enhance metabolic stability, lipophilicity, and membrane permeability . This combination of features suggests its primary value is as a key synthetic intermediate. Researchers can leverage this compound to develop new active ingredients, study structure-activity relationships, and create novel molecular entities for biological screening. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

1-bromo-4-methylsulfonyl-2-nitro-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO5S/c1-19(16,17)7-3-5(13(14)15)4(9)2-6(7)18-8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJGGEKRDSOIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Benzene Derivatives

Objective: Introduce the nitro group at the ortho position relative to existing substituents.

Methodology:

  • Use a mixture of concentrated nitric acid and sulfuric acid as nitrating agents.
  • Control temperature (typically 0–5°C) to prevent over-nitration.
  • The nitration step yields 2-nitro derivatives with high regioselectivity, especially when directed by existing substituents.

Reaction Conditions:

Parameter Typical Range Notes
Nitrating mixture HNO₃ / H₂SO₄ 1:1 to 1:2 ratio
Temperature 0–5°C To control nitration position
Reaction time 30–60 minutes Adjusted based on substrate reactivity

Outcome: Formation of 2-nitrobenzene derivatives with high regioselectivity.

Bromination

Objective: Substitute a hydrogen atom with bromine at the desired position (usually para or ortho).

Methodology:

  • Bromination can be achieved using elemental bromine (Br₂) or N-bromosuccinimide (NBS).
  • Catalysts like iron(III) bromide (FeBr₃) facilitate electrophilic substitution.
  • For selective para-bromination, reaction conditions are optimized to favor substitution at the 4-position.

Reaction Conditions:

Parameter Typical Range Notes
Brominating agent Br₂ or NBS NBS often provides better control
Catalyst FeBr₃ Enhances electrophilic bromination
Solvent Carbon tetrachloride or dichloromethane Non-polar solvents favor substitution
Temperature Room temperature to 50°C Elevated temperatures increase reaction rate

Outcome: Selective bromination at the para position relative to existing groups.

Sulfonylation: Introduction of Methylsulfonyl Group

Objective: Attach the methylsulfonyl group to the aromatic ring.

Methodology:

  • Use methylsulfonyl chloride (CH₃SO₂Cl) as the sulfonylating reagent.
  • Pyridine acts as a base and solvent, facilitating nucleophilic attack on the sulfonyl chloride.

Reaction Conditions:

Parameter Typical Range Notes
Reagent Methylsulfonyl chloride (CH₃SO₂Cl) Highly reactive, handle with care
Base Pyridine Acts as both solvent and base
Temperature Ambient to 50°C Elevated temperatures improve yield
Reaction time 1–4 hours Monitored to prevent overreaction

Outcome: Efficient formation of the methylsulfonyl-substituted benzene.

Trifluoromethoxylation: Introduction of the Trifluoromethoxy Group

Objective: Attach the trifluoromethoxy (OCF₃) group to the aromatic ring.

Methodology:

  • Utilize reagents such as trifluoromethoxybenzene derivatives or specialized OCF₃ transfer reagents.
  • Reactions often proceed under basic or neutral conditions, sometimes requiring catalysts like copper or silver salts.

Reaction Conditions:

Parameter Typical Range Notes
Reagent Trifluoromethoxy transfer reagents e.g., trifluoromethoxybenzene or OCF₃ source
Catalyst Copper or silver salts Facilitates transfer of OCF₃ group
Solvent Acetonitrile or DMSO Polar aprotic solvents favored
Temperature 25–80°C Elevated temperatures improve efficiency

Outcome: Successful installation of the trifluoromethoxy group at the desired position.

Overall Synthetic Route Summary

Step Reagents / Conditions Key Notes
Nitration HNO₃ / H₂SO₄, 0–5°C Selective nitration at ortho position
Bromination Br₂ / NBS, FeBr₃, room temp Para-selective bromination
Sulfonylation CH₃SO₂Cl, pyridine, 50°C Introduction of methylsulfonyl group
Trifluoromethoxylation OCF₃ transfer reagent, Cu or Ag catalyst Installation of trifluoromethoxy group

Industrial and Scale-Up Considerations

  • Continuous flow reactors enhance control over exothermic reactions, improving safety and yield.
  • Purification techniques include recrystallization and chromatography.
  • Reaction monitoring via TLC, NMR, or GC-MS ensures optimal reaction completion.

Research Findings and Data Table

Preparation Step Reagents Catalysts Solvent Temperature Yield (%) Remarks
Nitration HNO₃ / H₂SO₄ None Water / Sulfuric acid 0–5°C 85–95 High regioselectivity
Bromination Br₂ / NBS FeBr₃ Dichloromethane Room temp 80–90 Para-selectivity
Sulfonylation CH₃SO₂Cl Pyridine Acetone / DMSO 50°C 75–85 Efficient sulfonylation
Trifluoromethoxylation OCF₃ transfer reagents Cu / Ag Acetonitrile 25–80°C 60–75 Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Amines: From the reduction of the nitro group.

    Sulfones: From the oxidation of the methylsulfonyl group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Functional Groups

The presence of the following functional groups contributes to its reactivity:

  • Bromine : A good leaving group for nucleophilic substitutions.
  • Nitro Group : Enhances electrophilicity and can be reduced to amines.
  • Methylsulfonyl Group : Provides solubility and can undergo oxidation.
  • Trifluoromethoxy Group : Increases electron-withdrawing capacity, enhancing biological activity.

Applications in Scientific Research

1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene is utilized in various scientific domains:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating diverse chemical entities.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor in drug development. It can be modified to produce bioactive compounds targeting specific enzymes or receptors, particularly in the context of enzyme inhibition studies.

Biochemical Studies

The compound is used in biological research to investigate enzyme-ligand interactions and protein inhibition mechanisms. Its structural features allow it to bind selectively to certain biological targets.

Agrochemicals

In the agricultural sector, derivatives of this compound are investigated for their potential as herbicides or pesticides due to their specific biological activity against pests.

Materials Science

The unique properties of this compound make it suitable for developing new materials, including polymers and coatings that require specific chemical functionalities.

Types of Reactions

This compound can participate in several types of reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
  • Oxidation Reactions : The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reaction Conditions

Common reagents and conditions include:

  • Nucleophilic Substitution : Sodium azide or potassium thiolate in polar aprotic solvents.
  • Reduction : Hydrogen gas with palladium on carbon (Pd/C).
  • Oxidation : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethoxy groups can enhance binding affinity to these targets, while the bromine and methylsulfonyl groups can participate in various chemical reactions, modifying the biological activity of the compound. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with structurally related bromobenzenes (Table 1):

Compound Name Substituents (Positions) Molecular Weight Key Reactivity Features Hazards (GHS)
1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene Br (1), NO₂ (2), SO₂CH₃ (4), OCF₃ (5) ~370.1 High regioselectivity in Pd-catalyzed arylations; electron-deficient aromatic ring Likely H315, H319, H335
1-Bromo-4-(trifluoromethoxy)benzene Br (1), OCF₃ (4) 241.0 Excellent reactivity in Pd-catalyzed coupling (95% yield) H302, H315, H319
1-Bromo-4-nitro-2-(trifluoromethyl)benzene Br (1), NO₂ (4), CF₃ (2) 280.0 Moderate reactivity in SNAr reactions; steric hindrance from CF₃ H302, H315
1-Bromo-5-nitro-2-(trifluoromethoxy)benzene Br (1), NO₂ (5), OCF₃ (2) 300.5 Limited literature; expected lower reactivity due to meta-nitro placement Not reported
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene Br (1), I (2), NO₂ (3), OCF₃ (5) 411.9 High halogen reactivity for Suzuki couplings; iodine enhances oxidative addition Not reported

Physical Properties

  • Boiling Point :
    The methylsulfonyl group in the target compound increases boiling point compared to 1-Bromo-4-(trifluoromethoxy)benzene (80°C at 50 mmHg) due to higher polarity .
  • Solubility : The nitro and methylsulfonyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMA), similar to nitrated analogs .

Biological Activity

1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene (CAS No. 1820739-59-0) is a complex organic compound characterized by a unique combination of functional groups, including bromine, nitro, methylsulfonyl, and trifluoromethoxy substituents on a benzene ring. These structural features contribute to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The compound's synthesis typically involves multiple steps:

  • Nitration : Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
  • Bromination : Substitution of a hydrogen atom with bromine using bromine or N-bromosuccinimide (NBS).
  • Sulfonylation : Introduction of the methylsulfonyl group using methylsulfonyl chloride in the presence of a base.
  • Trifluoromethoxylation : Addition of the trifluoromethoxy group using trifluoromethoxybenzene under specific conditions.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its ability to interact with specific molecular targets such as enzymes and receptors.

The biological activity is largely attributed to:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Binding Affinity : The nitro and trifluoromethoxy groups enhance binding affinity to biological targets, while the bromine and methylsulfonyl groups may facilitate various chemical reactions that modify biological activity .

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance:

  • Compounds with similar functional groups have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .
  • The structure-activity relationship (SAR) studies suggest that halogen substitutions enhance antibacterial efficacy against strains like MRSA and E. coli.

Antifungal Properties

Some studies have indicated that compounds related to this compound possess antifungal activities. For example:

  • Sulfonylureas have been reported as potent inhibitors against Candida albicans, suggesting potential for similar compounds in antifungal applications .

Case Studies

  • Inhibition Studies : A study demonstrated that compounds with sulfonyl groups showed significant inhibition of enzyme activities related to bacterial virulence, indicating their potential as therapeutic agents against infections caused by resistant strains .
  • Biofilm Disruption : Research has highlighted the ability of certain derivatives to disrupt biofilm formation in bacteria, which is critical in treating chronic infections where biofilms are prevalent.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals:

Compound NameKey Functional GroupsBiological Activity
This compoundBr, NO2, SO2CH3, CF3OAntimicrobial, antifungal
1-Bromo-4-methylsulfonylbenzeneBr, SO2CH3Moderate antibacterial
1-Bromo-4-trifluoromethoxybenzeneBr, CF3OLimited biological activity

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to distinguish between NO₂ (deshielded ~8.5 ppm) and CF₃O groups (¹⁹F NMR at ~-55 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~374.96 Da).
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) resolve nitro and sulfonyl derivatives, with UV detection at 254 nm (aromatic absorption) .

How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in drug discovery?

Advanced Research Question

  • Core Modifications : Replace Br with Cl/I to study halogen bonding effects or substitute CF₃O with OCF₂H for polarity adjustments .
  • Functional Group Additions : Introduce bioisosteres (e.g., replacing NO₂ with CN) to modulate electron-withdrawing effects.
  • Methodology : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage diversification, as demonstrated in related bromobenzene systems .

What strategies mitigate decomposition or instability during storage of this compound?

Advanced Research Question

  • Light Sensitivity : Store in amber vials under argon at –20°C to prevent photodegradation of the nitro group .
  • Moisture Control : Use molecular sieves in storage containers; the methylsulfonyl group is hygroscopic and may hydrolyze in acidic conditions .
  • Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation pathways .

How does the compound’s electronic configuration influence its reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing groups (NO₂, SO₂Me, CF₃O) deactivate the benzene ring, reducing reactivity in traditional Pd-catalyzed couplings. Strategies include:

  • Pre-activation : Convert Br to a more reactive leaving group (e.g., OTf) via halogen exchange .
  • High-Energy Conditions : Use microwave-assisted synthesis or Pd-Xantphos catalysts to enhance coupling efficiency .

What computational tools are effective for predicting the compound’s reactivity or interaction with biological targets?

Advanced Research Question

  • DFT Calculations : Simulate reaction transition states (Gaussian 16) to predict regioselectivity in electrophilic substitutions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., nitroreductases), guided by the nitro group’s electron affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.